(S)-12-Hydroxyoctadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Hydroxy Stearic Acid is primarily synthesized from castor oil. The process involves the hydrogenation of castor oil to convert ricinoleic acid into 12-Hydroxy Stearic Acid. The hydrogenation process typically uses a nickel catalyst under controlled conditions of temperature and pressure . The reaction conditions include:
Temperature: Approximately 130°C
Pressure: Around 12.5 atm
Catalyst: Powdery Raney nickel
After hydrogenation, the product undergoes saponification, acidification, and purification steps to yield pure 12-Hydroxy Stearic Acid .
Industrial Production Methods
In industrial settings, the production of 12-Hydroxy Stearic Acid involves the following steps :
Hydrogenation: Castor oil is hydrogenated using a nickel catalyst.
Saponification: The hydrogenated product is saponified using caustic soda.
Acidification: The saponified product is acidified with dilute sulfuric acid.
Purification: The product is washed, decolorized using hydrogen peroxide, and vacuum dried.
Chemical Reactions Analysis
12-Hydroxy Stearic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form keto derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Esterification: The hydroxyl group can react with acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Esterification Reagents: Acetic anhydride, sulfuric acid
Major products formed from these reactions include keto acids, alcohols, and esters .
Scientific Research Applications
12-Hydroxy Stearic Acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of lipid metabolism and fatty acid pathways.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of lubricants, cosmetics, and surfactants
Mechanism of Action
The mechanism of action of 12-Hydroxy Stearic Acid involves its interaction with lipid membranes and enzymes. The hydroxyl group on the 12th carbon allows it to form hydrogen bonds with other molecules, influencing the fluidity and stability of lipid bilayers. This property is crucial in its role as a lubricant and emulsifier .
Comparison with Similar Compounds
12-Hydroxy Stearic Acid can be compared with other hydroxylated fatty acids, such as:
Stearic Acid: Lacks the hydroxyl group, making it less reactive in certain chemical processes.
Ricinoleic Acid: Contains a hydroxyl group on the 12th carbon but also has a double bond, leading to different chemical properties.
Hydroxystearic Acid: Similar to 12-Hydroxy Stearic Acid but may have the hydroxyl group at different positions on the carbon chain
The uniqueness of 12-Hydroxy Stearic Acid lies in its specific hydroxylation pattern, which imparts distinct physical and chemical properties, making it valuable in various applications.
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-99-8 | |
Record name | Poly(12-hydroxystearic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |
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DSSTOX Substance ID |
DTXSID8026725 | |
Record name | 12-Hydroxyoctadecanoic acid | |
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Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
Record name | Octadecanoic acid, 12-hydroxy- | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
Record name | 12-Hydroxyoctadecanoic acid | |
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Mechanism of Action |
In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria. | |
Record name | 12-Hydroxyoctadecanoic acid | |
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Color/Form |
Crystals from alcohol | |
CAS No. |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
Record name | 12-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Record name | (R)-12-Hydroxyoctadecanoic acid | |
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Record name | (S)-12-Hydroxyoctadecanoic acid | |
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Record name | Polyhydroxystearic acid (2300 MW) | |
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Record name | 12-Hydroxystearic acid | |
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Record name | Octadecanoic acid, 12-hydroxy- | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Record name | 12-hydroxystearic acid | |
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Record name | DL-12-hydroxystearic acid | |
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Record name | 12-HYDROXYSTEARIC ACID | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Record name | 12-Hydroxystearic acid | |
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Melting Point |
82 °C | |
Record name | 12-Hydroxyoctadecanoic acid | |
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Synthesis routes and methods
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